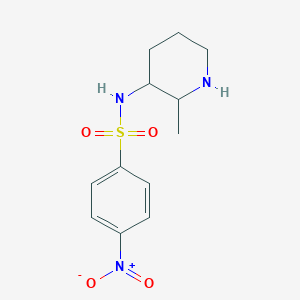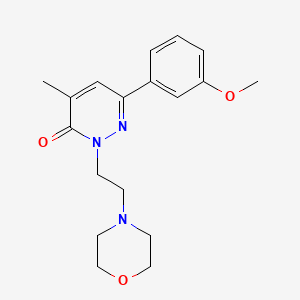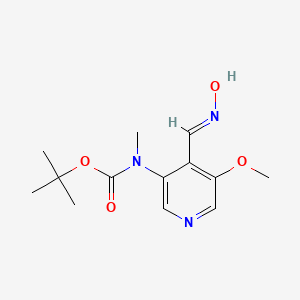
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyimino group, and a methoxypyridinyl moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the hydroxyimino group: This step involves the reaction of an aldehyde or ketone with hydroxylamine to form the hydroxyimino group.
Introduction of the methoxypyridinyl moiety: This can be achieved through a substitution reaction where a suitable pyridine derivative is reacted with a methoxy group.
Formation of the carbamate group: This step involves the reaction of an amine with tert-butyl chloroformate to form the carbamate group.
Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The methoxypyridinyl moiety can undergo nucleophilic substitution reactions.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and tert-butyl alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxypyridinyl moiety can participate in π-π interactions or act as a ligand in coordination chemistry. The carbamate group can undergo hydrolysis, releasing the active amine, which can interact with biological targets .
Comparison with Similar Compounds
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)(methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a carbamate group but lacking the hydroxyimino and methoxypyridinyl moieties.
tert-Butyl (4-((hydroxyimino)methyl)benzyl)(methyl)carbamate: A compound with a similar hydroxyimino and carbamate structure but with a benzyl group instead of a methoxypyridinyl moiety.
tert-Butyl methyl(piperidin-4-yl)carbamate: A compound with a piperidinyl group instead of a methoxypyridinyl moiety.
Properties
Molecular Formula |
C13H19N3O4 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
tert-butyl N-[4-[(E)-hydroxyiminomethyl]-5-methoxypyridin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)16(4)10-7-14-8-11(19-5)9(10)6-15-18/h6-8,18H,1-5H3/b15-6+ |
InChI Key |
MEBBLANHJIHPAI-GIDUJCDVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1/C=N/O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1C=NO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)

![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

![Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
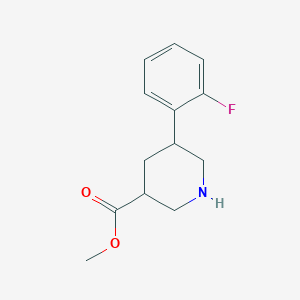
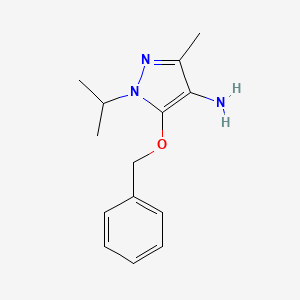
![[1,3]Dioxolo[4,5-c]pyridin-4-yl(phenyl)methanol](/img/structure/B13082774.png)
![3-Bromo-3a,4,5,6,7,7a-hexahydrobenzo[d]isoxazole](/img/structure/B13082781.png)

